molecular formula C5H7NOSSe B14664088 3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one CAS No. 37027-79-5

3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one

Cat. No.: B14664088
CAS No.: 37027-79-5
M. Wt: 208.15 g/mol
InChI Key: OZSLHMIPHJJONI-UHFFFAOYSA-N
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Description

3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one is a heterocyclic compound containing selenium and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further modified to introduce selenium atoms .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfides and selenides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, selenoxides, and substituted selenazolidinones.

Scientific Research Applications

3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Selenium-containing compounds are known for their anticancer, antiviral, and antibacterial properties.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanylidene-1,3-thiazolidin-4-one: This compound is similar in structure but contains sulfur instead of selenium.

    1,3-Selenazolidin-4-one: Lacks the ethyl and sulfanylidene groups but shares the selenazolidinone core structure.

Uniqueness

3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one is unique due to the presence of both sulfur and selenium atoms in its structure. This dual presence imparts distinct chemical reactivity and biological activity compared to its sulfur-only or selenium-only counterparts .

Properties

CAS No.

37027-79-5

Molecular Formula

C5H7NOSSe

Molecular Weight

208.15 g/mol

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one

InChI

InChI=1S/C5H7NOSSe/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3

InChI Key

OZSLHMIPHJJONI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C[Se]C1=S

Origin of Product

United States

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